4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine
Description
4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine is a spirocyclic amine characterized by a bicyclic structure with a nitrogen atom at position 2 and an ethoxymethyl substituent at position 2. Its molecular formula is C₁₁H₂₂N₂O, and its spiro architecture confers conformational rigidity, which may enhance receptor-binding specificity in pharmacological applications .
Properties
IUPAC Name |
4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-14-8-10-7-13(12)9-11(10)5-3-4-6-11/h10H,2-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOINHBPIXKSGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine is a synthetic organic compound notable for its unique spirocyclic structure, which contributes to its distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a spirocyclic framework that enhances its interaction with biological targets. Its structure can be represented as follows:
This configuration allows for specific binding interactions with various receptors and enzymes, influencing biological pathways.
The biological activity of this compound primarily involves its role as a modulator of neurotransmitter receptors, particularly muscarinic acetylcholine receptors (mAChRs). Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, impacting cognitive functions and potential therapeutic outcomes in neurological disorders .
1. Neurotransmitter Modulation
Studies have shown that this compound may exhibit agonistic activity at muscarinic M1 and M4 receptors, which are implicated in cognitive processes and memory functions. This suggests potential applications in treating conditions like Alzheimer's disease and schizophrenia .
2. Antidepressant Activity
Preliminary studies indicate that the compound may possess antidepressant-like effects, potentially through its interaction with serotonergic systems. This could make it a candidate for further investigation in mood disorder treatments .
Case Study 1: Cognitive Enhancement
In a controlled study involving animal models, administration of this compound resulted in improved performance in memory tasks compared to controls. The observed effects were attributed to enhanced cholinergic signaling mediated by mAChR activation .
Case Study 2: Pain Modulation
Another investigation examined the compound's effects on pain perception. Results indicated a significant reduction in hyperalgesia in models treated with the compound, suggesting a role in pain management through modulation of central pain pathways .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Primary Activity | Therapeutic Use |
|---|---|---|---|
| This compound | Spirocyclic | mAChR Agonist | Cognitive disorders |
| Xanomeline | Bicyclic | mAChR Agonist | Alzheimer's disease |
| Arecoline | Alkaloid | mAChR Agonist | Cognitive enhancement |
Scientific Research Applications
Muscarinic Receptor Agonism
Research indicates that compounds similar to 4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine exhibit activity as agonists for muscarinic M1 and M4 receptors. These receptors are implicated in various neurological conditions, including Alzheimer's disease and schizophrenia.
- Mechanism of Action: By activating muscarinic receptors, these compounds can enhance cholinergic signaling, potentially improving cognitive function and alleviating symptoms associated with neurodegenerative diseases .
Treatment of Psychiatric Disorders
Studies have suggested that muscarinic receptor agonists may display an atypical antipsychotic profile, making them candidates for treating schizophrenia and other psychiatric disorders. Preclinical models have shown that such compounds can reverse dopamine-mediated behaviors, indicating their potential utility in managing psychotic symptoms .
Efficacy in Animal Models
A series of preclinical studies have demonstrated that this compound can effectively reverse scopolamine-induced amnesia in rodents, showcasing its cognitive-enhancing properties. The effective dose (ED50) was found to be approximately 10 mg/kg, comparable to established cholinesterase inhibitors like donepezil .
Clinical Implications
Clinical trials involving related compounds have shown promise in reducing both positive and negative symptoms of schizophrenia. For instance, xanomeline, a muscarinic agonist, has been evaluated in Phase II trials, demonstrating significant efficacy against cognitive disturbances associated with Alzheimer's disease .
Comparative Data Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Neurodegenerative Diseases | Agonism of M1/M4 muscarinic receptors | Reversal of cognitive deficits in animal models |
| Psychiatric Disorders | Modulation of dopaminergic signaling | Reduction in psychotic symptoms in clinical trials |
| Pain Management | Involvement in central and peripheral pain pathways | Potential analgesic effects observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine with key analogs, highlighting structural variations, physicochemical properties, and biological activities:
Key Observations:
Electron-withdrawing groups (e.g., chloro, fluoro) on aromatic rings (e.g., benzyloxy derivatives) correlate with stronger anticonvulsant activity, as seen in N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs .
Spirocyclic Core Influence: The 2-azaspiro[4.4]nonane scaffold provides rigidity, which is critical for maintaining receptor-binding conformations. For example, sparsentan (a structurally related endothelin antagonist) leverages a similar spirodiazaspiro core for dual receptor inhibition .
Solubility and Metabolic Stability: Fluorinated analogs (e.g., 2-(4-fluorobenzyl)-2-azaspiro[4.4]nonane-1,6-dione) exhibit improved solubility in polar solvents like DMSO and enhanced metabolic stability due to fluorine’s electronegativity . In contrast, ethyl or methoxymethyl substituents may reduce aqueous solubility but increase membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
